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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the transformation of Saccharomyces
cerevisiae using the lithium acetate (LiAc) method. This widely used technique is fundamental
for genetic engineering, protein expression studies, and drug discovery applications involving
yeast.

Introduction

The lithium acetate-based transformation of S. cerevisiae is a cornerstone of yeast molecular
biology, enabling the introduction of foreign DNA into the cell. The method relies on the
chemical treatment of yeast cells to induce a state of "competence," rendering them permeable
to DNA. The key reagents—Iithium acetate, polyethylene glycol (PEG), and single-stranded
carrier DNA (ssDNA)—work in concert to facilitate DNA uptake. Lithium acetate is believed to
neutralize negative charges on the cell surface and create pores in the cell wall.[1] PEG acts as
a crowding agent, precipitating the DNA onto the cell surface, while ssDNA is thought to protect
the transforming DNA from degradation and may aid in its passage into the cell.[2] A
subsequent heat shock step is crucial for the successful uptake of the plasmid DNA.[3] The
proposed mechanism for DNA entry is through endocytosis, a process by which the cell
internalizes substances by engulfing them.[4][5][6]

Experimental Protocols
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This section details a high-efficiency protocol for the transformation of S. cerevisiae.

Reagents and Media Preparation

YPD Medium (per 1 Liter)

10 g Yeast Extract

20 g Peptone

20 g Dextrose (Glucose)

Add distilled water to 1 L and autoclave.

1 M Lithium Acetate (LIAC)

Dissolve 10.2 g of lithium acetate dihydrate in 100 mL of distilled water and autoclave.
50% (w/v) Polyethylene Glycol (PEG 3350)

» Dissolve 50 g of PEG 3350 in distilled water to a final volume of 100 mL and autoclave.
Single-Stranded Carrier DNA (ssDNA) (10 mg/mL)

» Dissolve high-quality salmon or herring sperm DNA in TE buffer (10 mM Tris-HCI, 1 mM
EDTA, pH 8.0) to a final concentration of 10 mg/mL.

o To shear the DNA, sonicate until the average fragment size is between 200 and 1500 bp.

» Before each use, denature the ssDNA by boiling for 5 minutes followed by immediate cooling
on ice.

Selective Media

o Prepare synthetic complete (SC) medium lacking the appropriate nutrient for selection (e.qg.,
SC-Ura for plasmids with a URA3 marker).

Step-by-Step Transformation Protocol
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Cell Growth: Inoculate a single colony of S. cerevisiae into 5-10 mL of YPD medium and
grow overnight at 30°C with shaking (200-250 rpm). The following morning, dilute the
overnight culture into 50 mL of fresh YPD to an ODeoo of approximately 0.2. Grow the culture
at 30°C with shaking until the ODsoo reaches 0.6-0.8 (logarithmic growth phase).

Cell Harvest: Transfer the culture to a sterile centrifuge tube and pellet the cells by
centrifugation at 3,000 x g for 5 minutes.

Washing: Discard the supernatant and wash the cell pellet with 25 mL of sterile distilled
water. Centrifuge again at 3,000 x g for 5 minutes.

Competent Cell Preparation: Discard the supernatant and resuspend the cell pellet in 1 mL
of 100 mM LiAc. Transfer the cell suspension to a 1.5 mL microcentrifuge tube. Centrifuge at
13,000 x g for 30 seconds and carefully remove the supernatant.

Resuspension: Resuspend the cell pellet in 400 pL of 100 mM LiAc. The cells are now
competent and ready for transformation. For optimal results, use fresh competent cells.

Transformation Mix: In a sterile 1.5 mL microcentrifuge tube, add the following reagents in
the order listed:

o 240 pL of 50% (w/v) PEG

[¢]

36 L of 1 M LiAc

[e]

10 pL of 10 mg/mL denatured ssDNA

[e]

1-5 pg of plasmid DNA (in a volume of up to 74 pL)

o

100 pL of competent yeast cells

Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. Incubate at
42°C for 40-60 minutes (heat shock).

Recovery: Pellet the cells by centrifuging at 13,000 x g for 30 seconds. Carefully remove the
supernatant.
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» Plating: Resuspend the cell pellet in 200-1000 pL of sterile water or YPD medium. Plate the
cell suspension onto the appropriate selective agar plates.

 Incubation: Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Data Presentation

The efficiency of S. cerevisiae transformation can be influenced by several factors. The
following tables summarize quantitative data on the effects of sorbitol addition and heat shock
duration on transformation efficiency.

Table 1: Effect of Sorbitol on Yeast Cell Viability and Transformation Efficiency[7][8]

. ) N Relative Transformation
Treatment Condition Relative Viability (%)

Efficiency (%)
Standard Mix (S) 100 100
S +90 pL H20 50 75
S + 90 L 0.5 M Sorbitol 120 250
S +90 pL 1.0 M Sorbitol 130 800
S +90 pL 1.5 M Sorbitol 140 900
S + 90 uL 2.0 M Sorbitol 150 1000

Standard Mix (S) contains 40% PEG, 0.1 M LiAc, TE buffer, and ssDNA. The addition of
sorbitol as an osmoprotectant significantly increases both cell viability and transformation
efficiency.

Table 2: Influence of Heat Shock Duration on Transformation Efficiency|[3]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12232512/
https://www.researchgate.net/publication/389876631_Enhancing_Yeast_Transformation_Achieving_up_to_a_Tenfold_Increase_Through_a_Single_Adjustment_in_the_Lithium_Acetate-Polyethylene_Glycol_Method
https://www.researchgate.net/figure/Influence-of-different-incubation-times-at-42C-heat-shock-on-transformation-efficiency_tbl3_20463086
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

Heat Shock Duration at 42°C (minutes) Relative Transformation Efficiency (%)
0 12.5

5 50

15 100

30 87.5

60 75

A heat shock of 15 minutes at 42°C was found to be optimal for achieving the highest
transformation efficiency.

Visualizations
Experimental Workflow

The following diagram illustrates the step-by-step workflow of the S. cerevisiae lithium acetate
transformation protocol.
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Caption: Workflow for S. cerevisiae transformation.
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Proposed Mechanism of DNA Uptake

This diagram provides a conceptual overview of the proposed mechanism of DNA uptake
during lithium acetate transformation.
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Caption: Proposed mechanism of DNA uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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